1-(2-Aminoethyl)pyrrolidine
Description
Significance of Pyrrolidine-Based Scaffolds in Contemporary Organic and Medicinal Chemistry
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. tandfonline.comfrontiersin.org Its prevalence stems from a combination of unique structural and chemical properties that make it an attractive scaffold for the design of new biologically active compounds. researchgate.netdntb.gov.ua
One of the key advantages of the pyrrolidine scaffold is its three-dimensional nature, a consequence of the sp³-hybridized carbon atoms in the ring. researchgate.netnih.gov This non-planar structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole, enabling the precise spatial arrangement of substituents. researchgate.netdntb.gov.ua This stereochemical complexity is crucial for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors. researchgate.netnih.gov
Furthermore, the pyrrolidine nucleus is a versatile synthetic handle. It can be readily functionalized at various positions, allowing for the systematic modification of a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity. tandfonline.com This adaptability is instrumental in optimizing drug candidates for improved efficacy, bioavailability, and reduced off-target effects. tandfonline.com The synthetic flexibility of the pyrrolidine ring has led to its incorporation into a wide range of approved drugs with diverse therapeutic applications, including antiviral, anticancer, and antidiabetic agents. tandfonline.comfrontiersin.org
Key Attributes of Pyrrolidine Scaffolds:
| Attribute | Significance in Chemical Research |
| Three-Dimensionality | Allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity to biological targets. researchgate.netnih.gov |
| Stereochemical Complexity | The presence of chiral centers enables the synthesis of stereoisomers with distinct biological activities. researchgate.netnih.gov |
| Synthetic Versatility | The ring can be readily functionalized to modulate physicochemical properties and optimize drug-like characteristics. tandfonline.com |
| Prevalence in Nature | Found in numerous alkaloids and other bioactive natural products, providing a starting point for drug discovery. nih.gov |
Overview of Key Research Trajectories for 1-(2-Aminoethyl)pyrrolidine
This compound, with its pyrrolidine ring and an appended aminoethyl side chain, serves as a valuable and versatile building block in several areas of chemical research. Its bifunctional nature, possessing both a secondary amine within the ring and a primary amine on the side chain, allows for a diverse range of chemical transformations and applications.
One significant research trajectory involves its use as a precursor in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized as a starting material for the creation of novel thiazolidin-4-one and thiazinan-4-one derivatives that have shown promise as acetylcholinesterase inhibitors, which are relevant in the study of Alzheimer's disease. nih.govtandfonline.com The synthesis typically involves a one-pot, three-component cyclocondensation reaction. nih.govtandfonline.com
Another important area of investigation is its role in coordination chemistry and materials science. The nitrogen atoms in this compound can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) or other coordination complexes. Research has explored the reaction of this compound with compounds like tetracyanoquinodimethane (TCNQ) to create disubstituted derivatives with interesting crystal structures and potential for applications in nonlinear optics and molecular sensing. researchgate.net
Furthermore, derivatives of this compound are being explored in the development of new materials. For example, complex derivatives incorporating a polyisobutenyl group have been synthesized, suggesting potential applications in materials science as amphiphilic polymers for coatings, adhesives, or as components in lubricants due to the combination of hydrophobic and hydrophilic properties. ontosight.ai
Research Applications of this compound:
| Research Area | Application of this compound | Key Findings |
| Medicinal Chemistry | Precursor for the synthesis of acetylcholinesterase inhibitors. nih.govtandfonline.com | Novel thiazolidin-4-one and thiazinan-4-one derivatives showed inhibitory activity against acetylcholinesterase. nih.govtandfonline.com |
| Coordination Chemistry | Ligand for the formation of coordination complexes. researchgate.net | Reaction with TCNQ yielded disubstituted compounds with unique crystal structures and potential nonlinear optical properties. researchgate.net |
| Materials Science | Building block for amphiphilic polymers. ontosight.ai | Derivatives with polyisobutenyl groups exhibit both hydrophobic and hydrophilic characteristics, suggesting use in coatings and lubricants. ontosight.ai |
| Organic Synthesis | Intermediate in the synthesis of various heterocyclic compounds. researchgate.net | Used in the lactamization of γ-butyrolactone to produce derivatives with potential biological activity. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-3-6-8-4-1-2-5-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXNJTBODVGDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064580 | |
| Record name | 1-Pyrrolidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-73-6 | |
| Record name | 1-Pyrrolidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7154-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Aminoethyl)pyrrolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pyrrolidineethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Pyrrolidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PYRROLIDINEETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/076KT5HU06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies
Advanced Synthetic Routes to 1-(2-Aminoethyl)pyrrolidine
The preparation of this compound can be achieved through various synthetic pathways, often involving multi-step processes from readily available precursors.
A notable synthetic route for producing 1-alkyl-2-(2-aminoethyl)pyrrolidines, including the target compound, starts from a corresponding 1-alkyl-2-pyrrolidone. google.com This process involves several key transformations:
Reduction: The initial step is the reduction of the 1-alkyl-2-pyrrolidone using a reducing agent like sodium borohydride (B1222165) to yield 1-alkyl-2-hydroxypyrrolidine. google.com
Halogenation: The resulting hydroxyl group is then substituted with a halogen (such as chlorine, bromine, or iodine) by reacting it with a halogenating agent. google.com
Reaction with an Alkoxide: The halogenated intermediate is treated with an alkali metal alkoxide. google.com
Condensation with Nitroethane: The product from the previous step is reacted with nitroethane to form a 1-alkyl-2-(2-nitroethylidene)pyrrolidine intermediate. google.com
Final Reduction: The nitro group of the intermediate is reduced to an amine through catalytic hydrogenation, using a metal catalyst like palladium hydroxide, to yield the final 1-alkyl-2-(2-aminoethyl)pyrrolidine. google.com
Another approach involves the synthesis of the related compound, 1-(2-aminoethyl)pyrrolidin-2-one, through the lactamization of γ-butyrolactone with ethylene (B1197577) diamine. This highlights the versatility of using different precursors to access the pyrrolidine (B122466) core structure. Furthermore, this compound serves as a precursor itself in the synthesis of more complex molecules. innospk.com
Optimizing reaction conditions is critical for achieving high yields and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and pressure. google.com
For the final hydrogenation step in the multi-step synthesis, various catalysts can be employed, such as platinum black, rhodium, palladium on carbon, and Raney nickel. google.com The choice of solvent is also crucial, with options including water, methanol, ethanol, butanol, tetrahydrofuran, or dioxane, used either as single solvents or in mixtures. google.com The reaction pressure for hydrogenation can be set at atmospheric pressure or slightly elevated (e.g., 5-6 kg/cm ²). google.com
Derivatization Reactions of this compound
The presence of both a primary and a tertiary amine group makes this compound a valuable substrate for a wide range of derivatization reactions. guidechem.com
This compound is a versatile building block for introducing amino and pyrrolidine moieties into other molecules. guidechem.com It can be used to synthesize more complex structures, such as 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine. vulcanchem.com The pyrrolidine ring itself is a common scaffold in medicinal chemistry, and its derivatives are explored for various biological activities. nih.gov For instance, the reaction of succinic anhydride (B1165640) with ethylenediamine (B42938) can produce a This compound-2,5-dione (B1524253) ligand. researchgate.net
The primary amine group of this compound readily participates in cyclocondensation reactions, leading to the formation of novel heterocyclic systems.
A significant application of this compound is in the synthesis of thiazolidin-4-ones and thiazinan-4-ones. nih.gov These heterocycles can be synthesized via a one-pot, three-component cyclocondensation reaction. nih.govsemanticscholar.org The reaction involves the amine (this compound), a substituted benzaldehyde, and a mercaptocarboxylic acid (such as mercaptoacetic acid for thiazolidin-4-ones or 3-mercaptopropionic acid for thiazinan-4-ones). nih.govresearchgate.net
The reaction typically proceeds by first forming an imine between the primary amine of this compound and the aldehyde. semanticscholar.org This is followed by an intramolecular cyclization with the mercaptocarboxylic acid, accompanied by the elimination of a water molecule, to yield the final heterocyclic product. semanticscholar.orgresearchgate.net This synthetic strategy has been shown to produce a diverse library of these compounds in moderate to good yields. nih.govtandfonline.com
Cyclocondensation Reactions and Novel Heterocycle Formation
Synthesis of Pyrrolidine-2-one Derivatives
While pyrrolidine-2-one itself can be formed through the lactamization of γ-aminobutyric acid, derivatives are accessible using various amines. A notable synthetic application of this compound is its use as the amine precursor in multicomponent reactions to form complex heterocyclic systems that are derivatives of other core structures.
One such strategy is the one-pot, three-component cyclocondensation reaction to synthesize novel thiazolidin-4-one and thiazinan-4-one derivatives. nih.govtandfonline.com In this reaction, this compound, a substituted benzaldehyde, and a mercaptocarboxylic acid are reacted together. nih.govtandfonline.com The initial step involves the formation of a Schiff base between the primary amine of this compound and the aldehyde. Subsequent cyclization with the mercaptocarboxylic acid yields the final heterocyclic product. This method has been used to produce a series of these compounds in moderate to good yields. nih.govtandfonline.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Reference |
| This compound | Benzaldehyde | Mercaptoacetic acid | 2-phenyl-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one | 84% | nih.gov |
| This compound | 4-Chlorobenzaldehyde | Mercaptoacetic acid | 2-(4-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one | 69% | nih.gov |
This table presents selected examples of thiazolidin-4-one derivatives synthesized using this compound, highlighting the yields obtained.
Synthesis of Pyrrolidine-2,5-dione Derivatives
Pyrrolidine-2,5-dione (succinimide) derivatives are valuable scaffolds in medicinal chemistry. The synthesis of N-substituted pyrrolidine-2,5-diones can be achieved through the cyclocondensation of dicarboxylic acids or their anhydrides with primary amines. nih.gov
Utilizing this compound as the primary amine, it can be reacted with succinic anhydride or related dicarboxylic acids at elevated temperatures (e.g., 180°C) to induce dehydration and cyclization. nih.gov This reaction results in the formation of a 1-(2-(pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione structure, where the pyrrolidine moiety from the starting amine is attached via an ethyl linker to the nitrogen atom of the newly formed succinimide (B58015) ring. This method has been applied to synthesize libraries of disubstituted pyrrolidine-2,5-diones for screening purposes, such as for anticonvulsant activity. nih.gov
Schiff Base Ligand Synthesis Utilizing this compound
The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). These Schiff bases are important intermediates and ligands in coordination chemistry.
For instance, the reaction between this compound and a substituted aldehyde, such as salicylaldehyde (B1680747) or benzaldehyde, yields the corresponding N-substituted imine. nih.govsemanticscholar.org This reaction typically proceeds by refluxing the reactants in a suitable solvent like ethanol. The resulting Schiff base contains both the pyrrolidine ring and an imine functional group, making it a potentially valuable chelating ligand for metal ions. semanticscholar.orgresearchgate.net As mentioned previously, these Schiff bases can also serve as in-situ generated intermediates for subsequent reactions, such as in the synthesis of thiazolidin-4-ones. nih.govtandfonline.com
| Amine Reactant | Aldehyde Reactant | Resulting Schiff Base Structure (Intermediate) |
| This compound | Benzaldehyde | (E)-N-benzylidene-2-(pyrrolidin-1-yl)ethan-1-amine |
| This compound | Salicylaldehyde | 2-(((E)-(2-(pyrrolidin-1-yl)ethyl)imino)methyl)phenol |
This table illustrates the formation of Schiff base intermediates from this compound and representative aldehydes.
Chemical Modification Strategies for Peptides and Proteins
Chemical modification is a powerful tool for altering the properties of peptides and proteins for applications in proteomics and drug development. nih.govmit.edu One strategy involves the covalent modification of carboxylic acid residues (aspartic acid, glutamic acid, and the C-terminus). nih.gov
A detailed protocol allows for the complete amidation of these acidic groups. nih.gov The process involves first capping the thiol and amine nucleophiles on the protein to prevent side reactions, followed by the activation of carboxyl groups with a coupling agent like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP). nih.gov The activated acid is then reacted with a primary amine of choice. This compound can be employed as the amine in this step, leading to the covalent attachment of the 2-(pyrrolidin-1-yl)ethyl group to the peptide or protein backbone. nih.gov This modification introduces a basic, heterocyclic moiety, which can alter the protein's physicochemical properties to improve its performance as an analyte in mass spectrometry or to introduce new functionalities. nih.gov
Functionalization for Specific Material and Sensing Applications (e.g., Dicyanoquinodimethanes)
This compound is used to functionalize π-conjugated molecules like tetracyanoquinodimethane (TCNQ) to create new materials with specific electronic and optical properties. researchgate.net TCNQ is a powerful electron acceptor, and its reaction with nucleophilic amines leads to donor-acceptor systems.
The reaction of this compound (abbreviated as 1,2-AEPr) with TCNQ results in a disubstituted product, bis-(1-(2-aminoethyl)pyrrolidino)dicyanoquinodimethane. researchgate.netresearchgate.net This synthesis involves the nucleophilic attack of the amine on the TCNQ core, leading to the substitution of two cyano groups. researchgate.net The resulting molecule possesses a unique structure with flexible ethylene spacers connecting the pyrrolidine and dicyanoquinodimethane moieties. Research has shown that these modifications lead to interesting crystal packing, influenced by intermolecular hydrogen bonds, and confer properties such as thermal stability. researchgate.net The resulting functionalized dicyanoquinodimethane derivative was investigated for nonlinear optical properties and found to be inactive for second-harmonic generation (SHG).
| Reactant 1 | Reactant 2 | Product | Key Findings | Reference |
| Tetracyanoquinodimethane (TCNQ) | This compound | bis-(1-(2-aminoethyl)pyrrolidino)dicyanoquinodimethane | Good thermal stability; SHG inactive; forms expanded supramolecular structures via hydrogen bonding. | researchgate.net |
This table summarizes the functionalization of TCNQ with this compound and the resulting material's properties.
Coordination Chemistry and Metal Complexation
1-(2-Aminoethyl)pyrrolidine as a Ligand in Transition Metal Chemistry
This compound (often abbreviated as aepy or ampy) typically acts as a bidentate chelating ligand, coordinating to metal centers through the nitrogen atoms of both the primary amino group and the pyrrolidine (B122466) ring. tandfonline.comresearchgate.net This chelation results in the formation of a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the resulting metal complex. The coordination chemistry of this compound has been explored with a range of transition metals, including but not limited to nickel(II), palladium(II), platinum(II), cobalt(II), copper(II), chromium(III), iron(III), and cadmium(II). nih.govtandfonline.comniscpr.res.inresearchgate.net The resulting complexes exhibit diverse geometries and properties, influenced by the metal ion, counter-anions, and reaction conditions. hku.hk
**3.2. Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes involving this compound generally involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting products are then characterized using various analytical techniques, including single-crystal X-ray diffraction, FT-IR and UV-Vis spectroscopy, and elemental and thermal analysis to determine their structure and properties. tandfonline.combits-pilani.ac.in
Nickel(II) complexes of this compound have been synthesized and studied extensively. chemicalbook.comsigmaaldrich.com Research has demonstrated the formation of both discrete mononuclear complexes and extended coordination polymers. The reaction of nickel(II) salts with this compound can yield various products depending on the counter-ion present. hku.hk
For instance, isomeric complexes with the thiocyanate (B1210189) (NCS⁻) anion, specifically trans-[Ni(aepy)₂(NCS)₂] (violet) and cis-[Ni(aepy)₂(NCS)₂] (blue), have been prepared and structurally characterized by X-ray crystallography. chemicalbook.comsigmaaldrich.com Furthermore, a one-dimensional coordination polymer with the formula [(μ-N,S-NCS)₂{Ni(aepy)}]n has been synthesized. chemicalbook.combits-pilani.ac.insigmaaldrich.combits-pilani.ac.in In this polymer, the thiocyanate ions act as bridging ligands between adjacent nickel(II) centers. bits-pilani.ac.in Other reported nickel(II) complexes include those with general formulas Ni(aepy)₂X₂ (where X can be trifluoroacetate) and [Ni(aepy)₂(H₂O)₂]X₂ (where X can be chloride or bromide). hku.hk A neutral complex, [Ni(dicl)₂(2-aepyr)₂], has also been synthesized where diclofenac (B195802) acts as a monodentate ligand. tandfonline.comtandfonline.com
Table 1: Selected Nickel(II) Complexes with this compound
| Complex Formula | Common Name/Description | Observed Color | Reference(s) |
|---|---|---|---|
| trans-[Ni(aepy)₂(NCS)₂] | trans-di(isothiocyanato)bis(this compound)nickel(II) | Violet | chemicalbook.comsigmaaldrich.com |
| cis-[Ni(aepy)₂(NCS)₂] | cis-di(isothiocyanato)bis(this compound)nickel(II) | Blue | chemicalbook.comsigmaaldrich.com |
| [(μ-N,S-NCS)₂{Ni(aepy)}]n | Catena-poly[[bis(μ-thiocyanato-N,S)nickel(II)]-bis(this compound)] | - | bits-pilani.ac.inbits-pilani.ac.in |
Mononuclear palladium(II) and platinum(II) complexes featuring this compound have been synthesized and characterized. nih.govresearchgate.net In one study, four novel complexes were prepared using this compound as the primary nitrogen-donor ligand and non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac and mefenamic acid, as counter-ions. nih.gov The general formulas for these complexes are Pd(aepy)₂₂ and Pt(aepy)₂₂. The crystal structures of Pd(aepy)₂₂ and Pd(aepy)₂₂ were determined by X-ray crystallography, confirming the coordination of two bidentate this compound ligands to the Pd(II) center. nih.gov
A separate series of pyrrolidine-based Pd(II) complexes were synthesized as potential anticancer agents. These include [Pd(AEP)Cl₂], where AEP is this compound. nih.govbohrium.com These complexes were characterized to understand their structure and potential biological interactions. nih.gov
Table 2: Selected Palladium(II) and Platinum(II) Complexes with this compound
| Complex Formula | Ligands | Metal Ion | Reference(s) |
|---|---|---|---|
| Pd(aepy)₂₂ | This compound, Diclofenac | Palladium(II) | nih.gov |
| Pt(aepy)₂₂ | This compound, Diclofenac | Platinum(II) | nih.gov |
| Pd(aepy)₂₂ | This compound, Mefenamic Acid | Palladium(II) | nih.gov |
| Pt(aepy)₂₂ | This compound, Mefenamic Acid | Platinum(II) | nih.gov |
The versatility of this compound as a ligand extends to a variety of other transition metals.
Cobalt(II): A neutral cobalt(II) complex, [Co(dicl)₂(2-aepyr)₂], has been synthesized with diclofenac as a co-ligand. tandfonline.comtandfonline.com The crystal structure was determined by single-crystal X-ray diffraction, revealing a mononuclear complex with a distorted octahedral environment around the Co(II) ion. tandfonline.comtandfonline.comresearchgate.net
Copper(II): A new μ-oxalato dinuclear copper(II) complex, L(H₂O)Cu(Ox)Cu(H₂O)L₂ where L is this compound, has been synthesized and characterized. niscpr.res.in Magnetic measurements indicated a strong antiferromagnetic interaction between the two copper(II) centers bridged by the oxalato group. niscpr.res.in
Chromium(III), Iron(III), and Cadmium(II): Mixed-ligand complexes of these metals have been prepared. researchgate.netsemanticscholar.orgresearchgate.net One synthetic route involves first reacting this compound with succinic anhydride (B1165640) and then with salicylaldehyde (B1680747) to form a Schiff base ligand, 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL¹). researchgate.netsemanticscholar.orgresearchgate.net This Schiff base, along with a second one derived from glycine (B1666218) (HL²), was used to synthesize mixed-ligand complexes with Cr(III), Fe(III), and Cd(II). researchgate.netsemanticscholar.org The resulting complexes were characterized by various spectroscopic and analytical methods, with proposed octahedral structures for all. researchgate.netsemanticscholar.org
Table 3: Selected Cr(III), Fe(III), Co(II), Cu(II), and Cd(II) Complexes
| Metal Ion | Complex Formula/Description | Co-ligands | Reference(s) |
|---|---|---|---|
| Cobalt(II) | [Co(dicl)₂(aepy)₂] | Diclofenac | tandfonline.comtandfonline.com |
| Copper(II) | (aepy)(H₂O)Cu(Ox)Cu(H₂O)(aepy)₂ | Oxalate (B1200264), Water | niscpr.res.in |
| Chromium(III) | Mixed Schiff base complex | 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione, (2-hydroxybenzaldine)glycine | researchgate.netsemanticscholar.org |
| Iron(III) | Mixed Schiff base complex | 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione, (2-hydroxybenzaldine)glycine | researchgate.netsemanticscholar.org |
The metal complexes of this compound display a range of coordination geometries, most commonly octahedral and square-planar.
Octahedral Geometry: This is a prevalent geometry for many of the reported complexes.
Nickel(II): The complexes cis- and trans-[Ni(aepy)₂(NCS)₂] are classic examples of geometric isomerism in an octahedral setting. chemicalbook.comsigmaaldrich.com The one-dimensional polymer [(μ-N,S-NCS)₂{Ni(aepy)}]n also features nickel(II) centers in a distorted octahedral environment, coordinated to one bidentate aepy ligand and four bridging thiocyanato ligands. bits-pilani.ac.in
Cobalt(II): The complex [Co(dicl)₂(2-aepyr)₂] has been shown by single-crystal X-ray analysis to possess a distorted octahedral geometry. tandfonline.comtandfonline.com
Chromium(III), Iron(III), Cadmium(II): Mixed-ligand Schiff base complexes of these metals are also proposed to have octahedral structures based on spectroscopic and magnetic data. researchgate.netsemanticscholar.org
Copper(II): In the dinuclear complex with an oxalate bridge, each copper(II) ion is also in a distorted octahedral environment. rsc.org
Square-Planar Geometry: This geometry is typical for d⁸ metal ions like Palladium(II) and Platinum(II).
Palladium(II) and Platinum(II): The complexes [Pd(aepy)₂]²⁺ and [Pt(aepy)₂]²⁺ are expected to adopt a square-planar geometry, which is characteristic of these metal ions with bidentate amine ligands. nih.govsemanticscholar.org
The existence of both cis and trans isomers for [Ni(aepy)₂(NCS)₂] highlights the role of the ligand in influencing the final structure of the complex. chemicalbook.comsigmaaldrich.com The violet trans isomer and the blue cis isomer demonstrate how subtle changes in the arrangement of ligands around the central metal ion can lead to distinct physical properties, such as color. chemicalbook.com
Solution Chemistry and Thermodynamic Aspects of Metal Complexation
The behavior of metal complexes in solution, including their stability and the thermodynamics of their formation, is a critical area of study. Potentiometric techniques have been employed to investigate the interaction of this compound (AEPY) with organotin(IV) cations, specifically diethyltin(IV) (DET) and divinyltin(IV) (DVT), in solution. researchgate.net
These studies determined the stoichiometry and stability constants for the complexes formed. The results indicated the formation of 1:1 complexes between the organotin(IV) cation and the AEPY ligand, as well as corresponding hydroxo complexes. researchgate.net The concentration distributions of these various species were evaluated as a function of pH. researchgate.net
Furthermore, the thermodynamic parameters ΔH° (change in enthalpy) and ΔS° (change in entropy) for the complexation reactions were calculated from the temperature dependence of the equilibrium constants. researchgate.net Such thermodynamic data provide insight into the driving forces behind complex formation. Investigations into the thermodynamics of Pd(II)-amine complexes reveal that their formation is generally an exothermic process. semanticscholar.org The stability of these complexes in solution is influenced by the structural features of both the amine ligand and any co-ligands present. semanticscholar.org
Protonation Equilibria and Determination of Thermodynamic Parameters
The study of protonation equilibria for this compound (AEPY) is fundamental to understanding its complexation behavior with metal ions. Potentiometric techniques are commonly employed to investigate the acid-base properties of AEPY in solution. These studies allow for the determination of protonation constants, which quantify the affinity of the ligand's amino groups for protons.
Research into the complexation of AEPY with organotin(IV) compounds, such as diethylltin(IV) (DET) and divinyltin(IV) (DVT), has necessitated the thorough characterization of the ligand's protonation behavior. researchgate.net The formation constants of the resulting metal complexes are determined at various temperatures, which in turn allows for the calculation of key thermodynamic parameters for the protonation reactions. researchgate.net By analyzing the temperature dependence of the equilibrium constants, thermodynamic values such as enthalpy (ΔH°) and entropy (ΔS°) of protonation can be calculated. researchgate.net These parameters provide deeper insight into the driving forces behind the protonation process.
The equilibrium studies for AEPY are often conducted in mixed-solvent systems, such as dioxane-water solutions, to assess the impact of the dielectric constant of the medium on the protonation equilibria. researchgate.net
Table 1: Thermodynamic Parameters Determined for this compound Equilibria
| Parameter | Description | Method of Determination |
|---|---|---|
| Protonation Constants (log K) | Quantifies the affinity of the ligand for protons at equilibrium. | Potentiometric Titration |
| Enthalpy Change (ΔH°) | The heat absorbed or released during the protonation reaction at constant pressure. | Temperature dependence of equilibrium constants |
| Entropy Change (ΔS°) | The change in the degree of disorder of the system upon protonation. | Temperature dependence of equilibrium constants |
This table is generated based on the types of parameters investigated in studies like those on organotin(IV) complexes with AEPY. researchgate.net
Ligand Substitution Kinetics and Reaction Mechanisms
The kinetics of ligand substitution reactions involving complexes of this compound (AEP) provide critical information about reaction pathways and the reactivity of these complexes. Studies on platinum(II) complexes, in particular, highlight the mechanistic aspects of these reactions.
For instance, the substitution behavior of the diaqua complex, cis-[Pt(AEP)(H₂O)₂]²⁺, has been investigated with biologically relevant thiol-containing ligands such as L-cysteine and N-acetyl-L-cysteine. nih.gov These kinetic studies are typically performed under pseudo-first-order conditions, with the concentration of the incoming ligand being in large excess compared to the metal complex. nih.gov The progress of the reaction is monitored over time, often using spectroscopic methods. nih.gov
By studying the reaction rates at different temperatures, the activation parameters—enthalpy of activation (ΔH≠) and entropy of activation (ΔS≠)—can be determined using the Eyring equation. nih.gov These parameters are crucial for proposing a reaction mechanism. For the substitution on the cis-[Pt(AEP)(H₂O)₂]²⁺ complex, the thermodynamic activation parameters were used to propose the interaction mechanism with the thiol ligands. nih.gov Negative entropy of activation values, for example, typically suggest an associative mechanism, which is common for square-planar Pt(II) complexes, involving the formation of a five-coordinate intermediate in the transition state.
Table 2: Parameters for Kinetic Analysis of cis-[Pt(AEP)(H₂O)₂]²⁺ Substitution
| Parameter | Symbol | Significance |
|---|---|---|
| Rate Constant | k | Measures the speed of the substitution reaction. |
| Enthalpy of Activation | ΔH≠ | The energy barrier that must be overcome for the reaction to occur. |
| Entropy of Activation | ΔS≠ | Reflects the change in disorder from the reactants to the transition state. |
This table is generated based on the kinetic parameters determined for the substitution reactions of the Pt(II)-AEP complex. nih.gov
Applications in Advanced Chemical and Biological Sciences
Medicinal Chemistry and Pharmaceutical Development
The inherent chemical properties of 1-(2-Aminoethyl)pyrrolidine make it a sought-after precursor in the design and synthesis of novel pharmaceutical agents. Its ability to participate in various chemical reactions allows for the introduction of diverse functionalities, leading to the generation of libraries of compounds for biological screening.
Role as a Building Block in Bioactive Molecule Synthesis
This compound serves as a fundamental scaffold in the construction of a multitude of bioactive molecules. nih.gov Its utility as a synthetic intermediate is crucial in both academic and industrial laboratories for producing complex chemical structures. nih.gov The compound's pyrrolidine (B122466) ring and aminoethyl group provide reactive sites for further chemical modifications, enabling the synthesis of derivatives with tailored properties. This has been demonstrated in its use for creating compounds aimed at treating neurological disorders. nih.gov Furthermore, its capacity to act as a ligand in coordination chemistry allows for the development of novel metal complexes with potential applications in catalysis and materials science. nih.gov The versatility of this compound is also highlighted by its inclusion in synthetic pathways for creating novel heterocyclic systems, such as thiazolidin-4-ones and thiazinan-4-ones, which are investigated for their therapeutic potential. nih.govmdpi.comnih.gov
Development of Pharmaceutical Agents, Particularly Targeting Neurological Disorders
The development of new treatments for neurological disorders is a key area where this compound has shown significant promise. nih.gov Researchers have successfully utilized this compound as a starting material for the synthesis of novel molecules with potential therapeutic effects on the central nervous system. nih.gov A notable example is the synthesis of a series of thiazolidin-4-one and thiazinan-4-one derivatives using this compound as the amine precursor. nih.govmdpi.comnih.gov These synthesized compounds were specifically designed to target acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. nih.govmdpi.comnih.gov The structural framework provided by this compound was instrumental in creating molecules with the desired inhibitory activity against this key enzyme. nih.gov
Evaluation of Acetylcholinesterase (AChE) Inhibitory Activity
In the quest for new therapies for Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a well-established strategy. A study focused on the synthesis of novel thiazolidin-4-ones and thiazinan-4-ones derived from this compound demonstrated the potential of these derivatives as AChE inhibitors. nih.govuj.edu.pl The synthesized compounds were screened for their in vitro AChE inhibitory activity in the hippocampus and cerebral cortex of Wistar rats. nih.govuj.edu.pl Among the synthesized series, several compounds exhibited potent inhibitory effects. Two compounds, in particular, stood out for their low IC50 values, indicating high potency. nih.govuj.edu.pl These promising results suggest that derivatives of this compound could serve as a foundation for the development of new and effective AChE inhibitory agents for the management of Alzheimer's disease. nih.govuj.edu.pl
Table 1: AChE Inhibitory Activity of Selected this compound Derivatives
| Compound | Target Tissue | IC50 (µM) |
| 6a | Hippocampus | 5.20 |
| 6a | Cerebral Cortex | 7.40 |
| 6k | Hippocampus | 4.46 |
| 6k | Cerebral Cortex | 6.83 |
Data sourced from a study on thiazolidin-4-one and thiazinan-4-one derivatives. nih.govuj.edu.pl
Anticancer Efficacy of this compound Derivatives and Metal Complexes
The search for novel anticancer agents has led researchers to explore the potential of metal complexes incorporating this compound (AEP) as a ligand. A series of palladium(II) complexes with AEP have been synthesized and evaluated for their anticancer properties. researchgate.netresearchgate.net These complexes, with general formulas such as [Pd(AEP)Cl2] and others containing biologically relevant co-ligands like L-cysteine and glutathione, were designed as potential anticancer drug candidates. researchgate.netresearchgate.net The anticancer activity of these Pd(II) complexes was assessed against the HCT116 cancer cell line. researchgate.netresearchgate.net The results indicated that these complexes exhibit excellent anticancer activity, with some showing cell inhibition comparable or even superior to the established anticancer drug cisplatin, while demonstrating minimal adverse effects on normal cells. researchgate.netresearchgate.net The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. researchgate.netresearchgate.net
Table 2: Anticancer Activity of a Palladium(II) Complex of this compound
| Complex | Cell Line | Activity |
| [Pd(AEP)Cl2] (C-1) and related complexes | HCT116 | Similar or better cell inhibition compared to cisplatin. |
Data from a study on the anticancer behavior of pyrrolidine-based palladium(II) complexes. researchgate.netresearchgate.net
Antimicrobial and Antibacterial Potentials of Derivatives and Metal Complexes
Derivatives of this compound have also been investigated for their antimicrobial and antibacterial properties. In one study, new derivatives of pyrrolidine-2-one were synthesized, including this compound-2-one, and their biological activity was evaluated against Escherichia coli and Staphylococcus aureus. Several of these derivatives demonstrated moderate biological activity against one or both of these bacterial strains when compared to the antibiotic amoxicillin.
Furthermore, metal complexes of Schiff bases derived from This compound-2,5-dione (B1524253) have been prepared and their antimicrobial activities assessed. The results of these studies indicate that the coordination of the Schiff base ligands to metal ions can enhance their antimicrobial properties, suggesting that these metal complexes could be developed as potential new antibiotics.
Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives
The pyrrolidine-2,5-dione (succinimide) scaffold is a well-established pharmacophore in the development of anticonvulsant drugs. Research in this area has explored the synthesis of various 1,3-disubstituted pyrrolidine-2,5-diones and their evaluation in animal models of epilepsy. nih.gov In one such study, a library of these derivatives was synthesized through the cyclocondensation of dicarboxylic acids with appropriately substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines. nih.gov The resulting compounds were screened for their anticonvulsant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov
Several of the synthesized compounds demonstrated significant anticonvulsant properties in these models. nih.gov The structure-activity relationship analysis revealed that the nature of the substituents at the 3-position of the pyrrolidine-2,5-dione ring plays a crucial role in the observed anticonvulsant activity. nih.gov These findings underscore the potential of utilizing building blocks containing the aminoethylpyrrolidine moiety for the development of novel anticonvulsant agents.
Table 3: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives
| Compound | Anticonvulsant Test | ED50 (mg/kg) |
| 59j | MES | 88.2 |
| 59j | scPTZ | 65.7 |
| 59n | MES | 101.5 |
| 59n | scPTZ | 59.7 |
Data from a study on 1,3-disubstituted pyrrolidine-2,5-diones. nih.gov
Catalysis
This compound's utility extends into the realm of catalysis, where it is used as a ligand to create metal-based catalysts and as a building block for organocatalysts. chemimpex.com
In the field of homogeneous catalysis, this compound serves as a versatile ligand for creating metal complexes with catalytic properties. chemimpex.com For instance, it has been used in the preparation of a one-dimensional coordination polymer of nickel(II). sigmaaldrich.comchemicalbook.com Additionally, isomeric cis and trans nickel(II) complexes with this compound as a ligand have been synthesized and their structures studied, highlighting its role in the development of new coordination compounds that can function as catalysts. chemicalbook.com The ability of this compound to form stable complexes with various metal ions opens up possibilities for designing novel homogeneous catalysts for a range of chemical transformations. chemimpex.com
The pyrrolidine scaffold is a cornerstone in the field of organocatalysis, largely due to the success of proline and its derivatives in promoting asymmetric reactions. nih.gov Organocatalysts are favored for being less toxic and more environmentally friendly than many metal-based catalysts. researchgate.net While much of the research has focused on proline-derived structures, efforts are ongoing to develop new pyrrolidine-based organocatalysts. nih.govbeilstein-journals.org
A recent study detailed the synthesis of a new tetrahydropyrrole-functionalized β-diketiminato proligand, which was created through a reaction involving this compound. This proligand was then used to prepare rare-earth-metal dialkyl complexes. These complexes were investigated as catalysts for the hydroalkoxylation and tandem hydroalkoxylation/cyclohydroamination of isocyanates, demonstrating a novel application for a derivative of this compound in catalysis. bohrium.com
Materials Science and Engineering
The application of this compound in materials science is an emerging area of interest. chemimpex.com Its ability to participate in the formation of novel molecular structures with specific properties makes it a valuable compound for materials engineers.
A notable example is its reaction with tetracyanoquinodimethane (TCNQ) to produce a disubstituted compound, bis-(1-(2-aminoethyl)pyrrolidino)dicyanoquinodimethane. The resulting material exhibits interesting crystal structures, with expanded supramolecular networks mediated by both intermolecular and intramolecular hydrogen bonds. Furthermore, this compound was found to be strongly fluorescent in both solid and solution states. However, unlike a similar pyridine-containing analogue, the pyrrolidine-based material was found to be inactive for second-harmonic generation (SHG). Such studies demonstrate the potential of using this compound to create new functional materials with tailored optical and structural properties.
Integration into Novel Materials and Functional Polymers
This compound serves as a versatile building block in the realm of materials science, particularly in the synthesis of functional polymers. guidechem.comchemimpex.com Its unique structure, featuring a reactive primary amine and a pyrrolidine ring, allows for its incorporation into various polymer backbones, thereby imparting specific functionalities. guidechem.comchemimpex.com This diamine is utilized as a monomer in the production of polymers such as polyamides and polyurethanes. guidechem.com
A significant application of this compound is in the post-polymerization modification of reactive polymers. nih.gov This technique allows for the creation of diverse polymer libraries where the properties of the final material can be finely tuned. nih.gov For instance, it has been used in the aminolysis of polymers containing thiolactone units. This reaction introduces the aminoethylpyrrolidine moiety onto the polymer backbone, which can be followed by a Michael addition reaction to introduce further functionalities. nih.gov This one-pot combinatorial approach facilitates the synthesis of multifunctional polymers with tailored properties for specific applications, such as therapeutic delivery systems. nih.gov
Furthermore, this compound is employed in the development of polymer hydrogel and membrane libraries. acs.org Poly(ethylene glycol) (PEG) diacrylate copolymer networks containing pentafluorophenyl active esters can be quantitatively substituted with a variety of primary amines, including this compound. acs.org This method provides a high degree of control over cross-linking density, water uptake, and the incorporation of functional groups, which is crucial for understanding structure-property relationships in materials like ion-transporting membranes. acs.org
The integration of this compound into polymer structures is a key strategy for developing advanced materials with tailored chemical and physical properties for a wide range of applications.
Exploration of Coordination Polymers for Advanced Material Applications
This compound (often abbreviated as ampy) has proven to be a valuable ligand in the synthesis of coordination polymers, which are of interest for their diverse structural topologies and potential applications in materials science. mallakchemicals.comsigmaaldrich.comchemicalbook.com Its ability to form stable complexes with various metal ions has led to the creation of novel one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) metal-organic frameworks. chemimpex.comnih.gov
One notable application is in the preparation of a one-dimensional coordination polymer of nickel(II), with the formula [(μN,S-NCS)2{Ni(ampy)}]n. mallakchemicals.comsigmaaldrich.comchemicalbook.com In this structure, the this compound ligand coordinates to the nickel(II) centers, and the thiocyanate (B1210189) (NCS) groups bridge the metal ions, forming a chain-like polymer. mallakchemicals.comsigmaaldrich.comchemicalbook.com The synthesis of both cis- and trans-isomeric complexes of [NiL2(NCS)2] (where L = this compound) has been reported, and their crystal structures have been determined by X-ray diffraction. chemicalbook.com
Beyond nickel, this ligand has been used to synthesize coordination polymers with other transition metals. For example, a one-dimensional copper(II) coordination polymer with the formula [(μ-1,1,3 azido)2{Cu(this compound)}] has been synthesized and characterized. kisti.re.kr Additionally, novel mononuclear palladium(II) and platinum(II) complexes have been synthesized using this compound as a nitrogen donor ligand in conjunction with nonsteroidal anti-inflammatory drugs like diclofenac (B195802) and mefenamic acid. The synthesis of lead(II)-azido metal-organic coordination polymers has also been explored, highlighting the versatility of this ligand in forming complexes with a range of metal ions. nih.gov
The study of these coordination polymers is not limited to their synthesis and structure. Research has also delved into their thermal properties and potential applications. sigmaaldrich.comchemicalbook.com The ability of this compound to act as a versatile building block in coordination chemistry opens up possibilities for designing new materials with interesting magnetic, catalytic, and structural properties. chemimpex.com
Optical Properties and Nonlinear Optics (e.g., Fluorescence, Second Harmonic Generation)
Derivatives of this compound have demonstrated significant potential in the field of optical materials, particularly in the development of compounds with fluorescent and nonlinear optical (NLO) properties. researchgate.netinnospk.comrsc.org A key area of research involves the reaction of this compound with tetracyanoquinodimethane (TCNQ) to create disubstituted TCNQ derivatives. researchgate.netacs.org These resulting molecules can exhibit strong fluorescence in both solution and solid states. researchgate.net
One such derivative, bis-(1-(2-aminoethyl)pyrrolidino)dicyanoquinodimethane, has been synthesized and its crystal structure investigated. researchgate.net While this specific compound was found to be inactive for second harmonic generation (SHG), a related compound, bis-(1-(2-aminoethyl)piperidino)dicyanoquinodimethane, exhibited a strong SHG response, approximately six times that of urea. researchgate.netrsc.org This highlights the crucial role that the specific heterocyclic amine plays in determining the final optical properties of the material. researchgate.netacs.org
The fluorescence of these TCNQ derivatives can be influenced by the surrounding microenvironment, including solvent polarity, temperature, and pH. researchgate.net For instance, 7,7-bis(1-(2-aminoethyl)pyrrolidino)-8,8-dicyanoquinodimethane (AEPRDQ) forms self-assembled nanoaggregates in aqueous media, and its fluorescence properties have been studied for sensing applications. researchgate.netresearchgate.net The fluorescence of these compounds can be either quenched or enhanced upon interaction with specific metal ions. rsc.orgresearchgate.net
The study of these materials extends to their potential for creating wide-band-gap materials, as indicated by their optical band gap. acs.org The combination of strong fluorescence and the potential for NLO properties makes these this compound derivatives promising candidates for various optical applications. researchgate.netinnospk.comrsc.org
Interactive Table of Optical Properties
| Compound Name | Abbreviation | Key Optical Property | Second Harmonic Generation (SHG) |
| bis-(1-(2-aminoethyl)pyrrolidino)dicyanoquinodimethane | - | Strong fluorescence in solids and solutions | Inactive |
| 7,7-bis(1-(2-aminoethyl)pyrrolidino)-8,8-dicyanoquinodimethane | AEPRDQ | Fluorescence | Not specified |
| bis-(1-(2-aminoethyl)piperidino)dicyanoquinodimethane | AEPIDQ | Strong fluorescence, SHG | ~6 times that of urea |
Metal Ion Recognition Applications
The unique chemical structure of this compound, particularly when incorporated into larger molecular frameworks, makes it a valuable component in the design of chemosensors for metal ion recognition. chemimpex.commdpi.comchemisgroup.us Derivatives of this compound have shown selectivity and sensitivity in detecting specific metal ions, often through changes in their fluorescent properties. rsc.orgresearchgate.net
A notable example is the use of 7,7-bis(1-(2-aminoethyl)pyrrolidino)-8,8-dicyanoquinodimethane (AEPRDQ) for the detection of copper (Cu²⁺) and mercury (Hg²⁺) ions in aqueous solutions. researchgate.netresearchgate.net This compound, along with similar TCNQ derivatives, forms self-assembled nanoaggregates in an acetonitrile-water mixture and exhibits distinct fluorescent responses to different metal ions. researchgate.net Specifically, AEPRDQ shows fluorescence quenching in the presence of Cu²⁺ ions, while its emission is enhanced upon the addition of Hg²⁺ ions. rsc.orgresearchgate.net This differential response allows for the selective detection of these two metal ions. researchgate.net
The sensing mechanism is attributed to the interaction between the heteroatoms in the fluorophore and the metal ions. researchgate.net The presence of different terminal functional groups in the TCNQ derivatives leads to varied metal ion sensing responses. researchgate.net For instance, a derivative with a piperidine (B6355638) ring instead of a pyrrolidine ring shows fluorescence quenching selectively with Hg²⁺ and not significantly with Cu²⁺. rsc.org
The development of such chemosensors is significant for environmental monitoring and biological applications, as they can offer a simple, affordable, and real-time method for detecting potentially toxic heavy metal ions. mdpi.comnih.gov The ability to fine-tune the molecular structure of these sensors, for example by altering the heterocyclic amine component, provides a pathway to developing highly selective and sensitive probes for a range of metal ions. researchgate.netacs.org
Interactive Table of Metal Ion Sensing
| Chemosensor | Target Metal Ion(s) | Sensing Mechanism |
| 7,7-bis(1-(2-aminoethyl)pyrrolidino)-8,8-dicyanoquinodimethane (AEPRDQ) | Cu²⁺, Hg²⁺ | Fluorescence quenching with Cu²⁺, fluorescence enhancement with Hg²⁺ |
| 7,7-bis(1-(2-aminoethyl)piperidino)-8,8-dicyanoquinodimethane (AEPIDQ) | Hg²⁺ | Fluorescence quenching |
| 7,7-bis(N,N-diethylethylenediamino)-8,8-dicyanoquinodimethane (BDEDDQ) | Cu²⁺, Hg²⁺ | Turn-off fluorescence signal |
Advanced Characterization and Analytical Methodologies
Diffraction Methods for Solid-State Structure Determination
While 1-(2-Aminoethyl)pyrrolidine is a liquid at room temperature, its solid derivatives and metal complexes can be analyzed using diffraction methods to determine their precise three-dimensional structure. guidechem.comsigmaaldrich.com
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds. Numerous studies have reported the crystal structures of metal complexes where this compound acts as a bidentate ligand, coordinating to the metal center through both the pyrrolidine (B122466) nitrogen and the primary amine nitrogen.
For example, nickel(II) complexes with this ligand have been synthesized and their crystal structures determined. hku.hkchemsrc.com In trans-[NiL₂(NCS)₂] (where L = this compound), the nickel(II) ion is in a distorted octahedral environment, coordinated to two bidentate this compound ligands and two thiocyanate (B1210189) anions. chemsrc.comsigmaaldrich.com Such analyses provide precise bond lengths, bond angles, and conformational details of the ligand as it coordinates to a metal, confirming the chelate ring formation. hw.ac.ukpolyu.edu.hk The technique has also been applied to substituted dicyanoquinodimethanes, revealing how the flexible pyrrolidine moiety influences crystal packing and intermolecular interactions. grafiati.com
Table 4: Selected Crystallographic Data for a Nickel(II) Complex of this compound
| Parameter | Value |
| Compound | trans-[Ni(this compound)₂(NCS)₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.256(2) |
| b (Å) | 11.234(3) |
| c (Å) | 9.987(3) |
| β (°) | 115.14(2) |
| Coordination Geometry | Distorted Octahedral |
Data refers to the violet isomer of the complex. chemsrc.com
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)
Research has shown that nickel(II) salts of this compound have been synthesized and their thermal properties studied. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The investigation of nickel(II) complexes with this compound (often abbreviated as L') has revealed that they can exhibit thermochromism, a property where the material changes color in response to temperature changes. hku.hk This phenomenon is often due to processes like deaquation (loss of water molecules) followed by anation (anions coordinating to the metal center). hku.hk
Furthermore, thermal analysis has been applied to organotin, palladium(II), and platinum(II) complexes incorporating this compound. In a study of organotin complexes, TGA was used to assess thermal stability and to differentiate between water molecules that were merely hydrated versus those directly coordinated to the metal center. researchgate.net Similarly, novel palladium(II) and platinum(II) complexes synthesized with this compound were characterized by thermal analysis, which confirmed that the complexes were stable up to high temperatures. nih.gov The thermal decomposition of dicyanoquinodimethane derivatives substituted with this compound has also been examined, showing a single-stage decomposition process initiated by the two amine side chains. researchgate.net
Table 1: Summary of Thermal Analysis Findings for this compound Complexes
| Complex Type | Analytical Technique | Key Findings | Reference |
|---|---|---|---|
| Nickel(II) Complexes | TGA/DSC | Complexes exhibit thermochromism and some undergo thermally induced phase transitions. hku.hk | hku.hk |
| Palladium(II) and Platinum(II) Complexes | Thermal Analysis | Complexes are stable up to high temperatures. nih.gov | nih.gov |
| Organotin(IV) Complexes | TGA/DTG | Used to evaluate thermal stability and distinguish between hydrated and coordinated water molecules. researchgate.net | researchgate.net |
| Dicyanoquinodimethane Derivatives | TGA | Showed a single-stage decomposition process initiated by the amine side chains. researchgate.net | researchgate.net |
Chromatographic and Separation Science Applications
The unique structure of this compound makes it and its derivatives suitable for various applications in separation science, including purity assessment and as a reagent in high-sensitivity detection methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separations
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. Commercial suppliers commonly use gas chromatography (GC) or HPLC to certify the assay of the compound, with purity levels typically specified at 98% or higher. sigmaaldrich.comjk-sci.comthermofisher.com
While this compound itself is an achiral molecule, the pyrrolidine scaffold is a fundamental component in many chiral compounds used in asymmetric catalysis. researchgate.net Therefore, HPLC using chiral stationary phases (CSPs) is an indispensable technique for the separation and analysis of its chiral derivatives. researchgate.netcsfarmacie.cz For instance, a method for determining the enantiomeric purity of the closely related compound 2-(aminomethyl)-1-ethylpyrrolidine (B195583) has been developed. researchgate.net This method involves pre-column derivatization of the amine with 4-nitrobenzoic acid, followed by separation of the resulting diastereomers on a Chiralcel OD-H chiral column. researchgate.net This approach highlights a general strategy where achiral reagents are used to resolve chiral amines from the pyrrolidine family.
Table 2: HPLC Method for Enantiomeric Purity of a Related Pyrrolidine Derivative
| Parameter | Condition | Reference |
|---|---|---|
| Analyte | 2-(aminomethyl)-1-ethylpyrrolidine | researchgate.net |
| Technique | Pre-column derivatization followed by HPLC | researchgate.net |
| Derivatizing Agent | 4-Nitrobenzoic acid | researchgate.net |
| Column | Chiralcel OD-H (250 x 4.6 mm) | researchgate.net |
| Purpose | Determination of enantiomeric purity in bulk samples. | researchgate.net |
Electrogenerated Chemiluminescence Derivatization Reagents in HPLC
The tertiary amine within the pyrrolidine ring is a key functional group for electrogenerated chemiluminescence (ECL) detection. While studies may not focus directly on this compound, its close analog, 2-(2-Aminoethyl)-1-methylpyrrolidine (AEMP), has been identified as a highly sensitive derivatization reagent for carboxylic acids in HPLC-ECL systems. nih.govacs.org
In this application, the amine on the pyrrolidine derivative acts as a labeling agent. It is reacted with a target molecule, such as a carboxylic acid, before chromatographic separation. The resulting derivative, now containing the tertiary amine moiety, can be detected with exceptional sensitivity using an ECL system, typically involving tris(2,2'-bipyridine)ruthenium(II) [Ru(bpy)₃²⁺]. nih.govacs.org This method allows for the quantification of analytes at femtomole levels. nih.govacs.org For example, free fatty acids and ibuprofen (B1674241) have been successfully derivatized with a pyrrolidine-based reagent and detected with on-column limits as low as 45 and 70 femtomoles, respectively. nih.gov
Table 3: Application of a Pyrrolidine Derivative in HPLC-ECL
| Parameter | Description | Reference |
|---|---|---|
| Derivatization Reagent | 2-(2-Aminoethyl)-1-methylpyrrolidine (AEMP) or N-(3-aminopropyl)pyrrolidine (NAPP) | nih.govacs.org |
| Target Analytes | Carboxylic acids (e.g., free fatty acids, ibuprofen) | nih.govacs.org |
| Detection Method | Electrogenerated Chemiluminescence (ECL) with tris(2,2'-bipyridine)ruthenium(II) | nih.govacs.org |
| Sensitivity | Femtomole (fmol) detection limits achieved. nih.gov | nih.gov |
| Reaction Conditions | Mild conditions, typically at room temperature. nih.govacs.org | nih.govacs.org |
Elemental Analysis (CHN, EDX) and Molar Conductivity Studies
Elemental analysis and molar conductivity are fundamental techniques used to confirm the composition and structural nature of newly synthesized complexes of this compound.
Elemental Analysis (CHN, EDX): This technique is used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. It is a standard procedure for verifying the empirical formula of newly synthesized complexes. Studies on palladium(II), platinum(II), and dicyanoquinodimethane complexes with this compound report the use of elemental analysis to confirm that the isolated products match their proposed chemical structures. nih.govresearchgate.net
Molar Conductivity: This measurement is used to determine the electrolytic nature of a compound in solution. For metal complexes, it helps to distinguish between ionic and non-ionic species. grafiati.com Specifically, it can clarify whether anions are directly coordinated to the metal ion or if they exist as free counter-ions in the coordination sphere. This information is vital for elucidating the precise structure of the complex in solution. grafiati.comdntb.gov.ua
Computational Chemistry and Theoretical Studies
Molecular Modeling and Structural Optimization
Molecular modeling is a fundamental computational technique used to represent and predict the three-dimensional structure of molecules. For 1-(2-Aminoethyl)pyrrolidine and its complexes, structural optimization is typically performed using methods like Density Functional Theory (DFT) or molecular mechanics to find the most stable conformation (the lowest energy state).
In studies involving metal complexes of AEP, such as those with platinum(II) and palladium(II), DFT is employed to calculate optimized geometrical parameters, including bond lengths and bond angles. nih.govresearchgate.net For instance, theoretical hydrolysis mechanisms of complexes like cis-[Pt(AEP)Cl2] and cis-[Pd(AEP)Cl2] have been investigated using DFT to understand their stability and reactivity. researchgate.net The five-membered pyrrolidine (B122466) ring is known for its non-planarity, a feature termed "pseudorotation," which allows it to efficiently explore three-dimensional space, a key aspect in drug design. nih.gov The optimization process confirms the stable geometries of these molecules, which is the first step for further computational analysis like docking or electronic structure calculations. nih.govacs.org
A study on biphenyl (B1667301) appended pyrrolidine complexes, synthesized using this compound, also utilized DFT for structural optimization before further analysis. tandfonline.com These models provide a foundational understanding of the steric and geometric properties that influence the compound's interactions.
Table 1: Representative Theoretical Structural Data
| Parameter | Description | Typical Method | Significance |
|---|---|---|---|
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | DFT (e.g., B3LYP) | Provides insight into bond strength and molecular geometry. |
| Bond Angle | The angle formed between three atoms across at least two bonds. | DFT (e.g., B3LYP) | Defines the overall shape and steric hindrance of the molecule. |
| Dihedral Angle | The angle between two intersecting planes, crucial for conformational analysis. | DFT, Molecular Mechanics | Determines the molecule's 3D conformation and flexibility. |
Electronic Structure Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)
Electronic structure calculations are vital for understanding the reactivity and kinetic stability of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, providing insights into the distribution of electrons within the molecule. dntb.gov.uaresearchgate.net Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For platinum(II) and palladium(II) complexes of AEP, DFT calculations have been used to determine these frontier molecular orbital energies. nih.govnih.govacs.org These calculations help in predicting the biological activity of the complexes, as the ability to interact with biological targets like DNA and proteins is related to these electronic descriptors. nih.gov For example, a study on Pt(II) complexes of AEP used DFT-based descriptors derived from HOMO-LUMO energies to correlate with the binding affinity towards DNA and Bovine Serum Albumin (BSA). nih.gov The Molecular Electrostatic Potential (MEP) surface, another output of DFT, helps in identifying the electron-rich and electron-deficient regions of the molecule, guiding the understanding of intermolecular interactions. nih.gov
Table 2: Electronic Properties from DFT Calculations
| Property | Abbreviation | Description | Relevance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-filled orbital; relates to electron-donating ability. | Indicates susceptibility to electrophilic attack. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first electron-empty orbital; relates to electron-accepting ability. | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. researchgate.net |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. | Higher hardness indicates lower reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the propensity of a species to accept electrons. | Useful for predicting reactivity in biological systems. |
Molecular Docking Simulations for Ligand-Protein and Ligand-DNA Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). scispace.com This method is crucial in drug discovery for understanding binding mechanisms and predicting binding affinities. scispace.com
Studies on metal complexes of this compound have extensively used molecular docking to investigate their interactions with biological targets.
Ligand-Protein Interactions: The interaction of AEP-metal complexes with proteins like Bovine Serum Albumin (BSA) has been simulated. nih.govnih.govacs.org BSA is often used as a model protein to study how drugs are transported in the bloodstream. Docking studies on Pd(II) and Pt(II) complexes of AEP have evaluated their binding modes and calculated binding constants, which are then correlated with experimental data from spectroscopic methods. nih.govacs.org
Ligand-DNA Interactions: A primary mechanism for many anticancer drugs is interaction with DNA. Molecular docking has been used to model the binding of AEP-based complexes to DNA (e.g., using the PDB ID: 1BNA for a DNA dodecamer). nih.govtandfonline.com These simulations help to elucidate the binding mode (e.g., groove binding or intercalation) and identify the specific interactions, such as hydrogen bonds and van der Waals forces, between the complex and DNA bases. tandfonline.comresearchgate.net The results from these simulations for Pd(II) and Pt(II) complexes containing AEP have been used to support experimental findings from techniques like gel electrophoresis and viscosity measurements. nih.govnih.gov
The binding energy, typically reported in kcal/mol, is a key output of docking simulations, with more negative values indicating stronger binding affinity.
Table 3: Representative Molecular Docking Findings
| Complex Type | Biological Target | Key Findings | Reference |
|---|---|---|---|
| Palladium(II) complexes of AEP | DNA and BSA | Docking was performed to correlate with experimental binding data and evaluate binding constants. | nih.govacs.org |
| Platinum(II) complexes of AEP | DNA and BSA | Docking studies were used to evaluate binding activity and support experimental results. | nih.gov |
| Metal complexes of biphenyl appended pyrrolidine | DNA (PDB ID: 1BNA) | Docking helped in understanding the favorable DNA-ligand interactions. | tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.org In a QSAR study, numerical values known as molecular descriptors, which represent the physicochemical and structural properties of a set of compounds, are related to a measured biological response through a statistical equation. wikipedia.orgnih.gov
The general form of a QSAR model is: Activity = f (Molecular Descriptors) + error wikipedia.org
This approach is a cornerstone of computer-aided drug design, as a validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. wikipedia.orgnih.gov The descriptors used in QSAR can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. nih.gov
While QSAR is a highly relevant computational method for a compound like this compound and its derivatives, specific QSAR studies focusing on this exact molecule are not prominently detailed in the available literature. However, the principles of QSAR would be applicable to a series of AEP derivatives to, for example, predict their anticancer or anticonvulsant activity based on variations in their substituents. Such a study would involve calculating various descriptors for each derivative and building a regression or classification model to link these features to their observed biological potency.
Prediction of Activity Spectra for Substances (PASS)
Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts the likely biological activities of a compound based solely on its 2D structural formula. nih.govscispace.com The software compares the structure of a query compound with a large database of known biologically active substances. nih.govakosgmbh.de The result is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). akosgmbh.de
Interpretation of PASS results is generally as follows:
If Pa > 0.7: The compound is highly likely to exhibit the predicted activity, and may be an analogue of a known drug. scispace.com
If 0.5 < Pa < 0.7: The compound is likely to exhibit the activity, but may differ structurally from known drugs. scispace.com
If Pa < 0.5: The compound is unlikely to show the activity, but if it does, it could be a novel chemical entity (NCE). scispace.com
PASS analysis has been applied to metal complexes of this compound to predict their potential as therapeutic agents. In studies of Pt(II) and Pd(II) complexes containing the AEP ligand, PASS was used to predict their anticarcinogenic activity. nih.govnih.govacs.org These predictions help to corroborate experimental findings from in vitro cytotoxicity assays and provide a theoretical basis for the observed anticancer properties. nih.govacs.org The prediction of drug-like properties from the 2D structure of these complexes supports their potential for further development. nih.gov
Table 4: Application of PASS for AEP Complexes
| Complex Type | Predicted Activity | Significance | Reference |
|---|---|---|---|
| Palladium(II) complexes of AEP | Anticarcinogenic activity | The predictions were used to corroborate experimental anticancer activity results. | nih.govacs.org |
| Platinum(II) complexes of AEP | Drug-like nature, Anticarcinogenic activity | Supported the potential of the complexes as drug candidates based on their 2D structure. | nih.gov |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Green Chemistry Innovations
Future research is increasingly focused on developing more efficient and environmentally benign methods for synthesizing 1-(2-Aminoethyl)pyrrolidine and its derivatives. A significant area of innovation lies in multicomponent reactions, which offer a streamlined approach to complex molecules in a single step. For instance, a one-pot, three-component cyclocondensation reaction has been successfully employed to synthesize novel thiazolidin-4-ones and thiazinan-4-ones using this compound as the amine precursor. researchgate.netnih.gov This method, which involves the amine, a substituted benzaldehyde, and a mercaptocarboxylic acid, provides moderate to good yields and aligns with the principles of green chemistry by improving atom economy and process efficiency. nih.govsemanticscholar.org
The principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of safer solvents, are central to the evolution of synthetic organic chemistry. plusplustutors.comijnc.irresearchgate.net Innovations such as solvent-free reactions and the use of water as an environmentally friendly medium are being applied to syntheses involving pyrrolidine-based structures. mdpi.comresearchgate.net The development of catalytic systems that operate under milder conditions and the use of renewable feedstocks are also key research thrusts. ijnc.irresearchgate.net Such strategies not only reduce the environmental footprint of chemical manufacturing but also offer economic benefits through reduced material and energy costs. ijnc.ir
Further research into novel synthetic routes includes methods for preparing specific derivatives like 1-alkyl-2-(2-aminoethyl)pyrrolidines. One such process involves reacting 1-alkyl-2-pyrrolidone with sodium borohydride (B1222165), followed by halogenation and subsequent reactions with an alkoxide and nitroethane, culminating in a reduction step to yield the final product. google.com These advanced synthetic methodologies are crucial for producing pyrrolidine (B122466) derivatives on a larger scale for various applications. researchgate.netorganic-chemistry.org
Rational Design and Synthesis of Advanced Ligands for Catalytic Systems
This compound and its derivatives are pivotal in the rational design of advanced ligands for catalysis. The pyrrolidine scaffold is a common structural motif in organocatalysts and ligands used in transition metal catalysis. nih.govacs.org The compound itself can act as a ligand in coordination chemistry, forming stable complexes with metal ions like nickel(II) and being used to prepare coordination polymers. chemimpex.comchemicalbook.com
The true potential of this compound lies in its use as a precursor for more complex, chiral ligands. Research has demonstrated the synthesis of novel chiral PNNP ligands with a pyrrolidine backbone. researchgate.net These ligands, when combined with an iron source, form highly effective catalysts for the asymmetric transfer hydrogenation of various ketones, achieving high conversions and excellent enantioselectivity. researchgate.net The design process for such ligands often involves computational studies, such as DFT calculations, to investigate the stability and geometry of the resulting metal complexes. researchgate.net
Furthermore, the development of ligands for rhodium complexes highlights the modularity of the pyrrolidine system. researchgate.net By modifying the substituents, researchers can fine-tune the electronic and steric properties of the ligand, thereby influencing the activity and selectivity of the catalyst. The ability to create a diverse library of ligands from a common precursor like this compound is essential for discovering new catalytic transformations and optimizing existing ones. acs.orgresearchgate.net
Development of Next-Generation Pharmaceutical Agents with Enhanced Selectivity
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs. researchgate.netnih.govmdpi.com this compound serves as a versatile starting material for the synthesis of new pharmaceutical agents, particularly those targeting the central nervous system and infectious diseases. chemimpex.comnih.gov
A notable area of research is the development of acetylcholinesterase (AChE) inhibitors for potential use in treating neurodegenerative diseases like Alzheimer's. nih.govsemanticscholar.org Scientists have synthesized series of thiazolidin-4-one and thiazinan-4-one derivatives from this compound. researchgate.netnih.gov In vitro screening of these compounds against AChE from rat hippocampus and cerebral cortex identified several potent inhibitors. researchgate.net Two compounds, in particular, demonstrated significantly low IC₅₀ values, marking them as promising leads for the development of new AChE inhibitory agents. researchgate.netsemanticscholar.org
| Compound | IC₅₀ in Hippocampus (µM) researchgate.netsemanticscholar.org | IC₅₀ in Cerebral Cortex (µM) researchgate.netsemanticscholar.org |
| 6a | 5.20 | 7.40 |
| 6k | 4.46 | 6.83 |
Table 1: In vitro acetylcholinesterase (AChE) inhibition by lead compounds derived from this compound.
Beyond AChE inhibition, pyrrolidine derivatives are being explored for a range of other therapeutic targets. They are used to create compounds with potential as anticonvulsants and as antagonists for vasoconstrictors like serotonin (B10506) (5-HT) receptors, which could be applied to cardiovascular and gastrointestinal diseases. google.comresearchgate.net The design of these agents often focuses on enhancing selectivity for a specific biological target to improve efficacy. For example, chiral linkers derived from proline, a related pyrrolidine structure, have been used to synthesize potent and highly selective inhibitors of neuronal nitric oxide synthase (nNOS), a target for various neurological disorders. acs.org This highlights a key strategy: using the stereochemistry of the pyrrolidine ring to achieve precise interactions with biological macromolecules. nih.govacs.org
Integration into Smart Materials and Nanotechnology for Advanced Functionalities
The unique chemical properties of this compound derivatives are being harnessed to create smart materials and advanced nanotechnologies. A prominent example is its use in constructing pH-responsive nanoassemblies for applications like targeted drug delivery in cancer therapy. rsc.orgresearchgate.net
In one innovative approach, researchers modified gold nanoparticles with molecules containing tertiary amine groups, including a derivative of this compound. researchgate.netresearchgate.net These functionalized nanoparticles self-assemble into larger structures (nanoassemblies) at the neutral pH of blood circulation (pH 7.4). However, upon reaching the slightly acidic microenvironment of a tumor (pH ~6.8), the tertiary amine groups become protonated. This change in charge causes the nanoassembly to rapidly disassemble into its ultrasmall constituent nanoparticles. researchgate.netresearchgate.net This pH-triggered size-splitting mechanism is a key feature of these "smart" materials. The larger assemblies are stable in the bloodstream, while the smaller disassembled particles can penetrate deeper into tumor tissues, enhancing the delivery of therapeutic agents. researchgate.net
| Condition | pH | Particle Size |
| Blood Circulation (Assembled) | 7.4 | ~160 nm researchgate.netresearchgate.net |
| Tumor Microenvironment (Disassembled) | 6.8 | ~6 nm researchgate.netresearchgate.net |
Table 2: pH-Responsive Disassembly of a Gold Nanoassembly Incorporating a this compound Derivative.
This integration into nanocarrier systems demonstrates how the chemical functionalities of this compound can be used to impart advanced, environmentally responsive behaviors to materials at the nanoscale. rsc.org Future work in this area may explore other stimuli-responsive systems, such as those sensitive to temperature or specific enzymes, further broadening the applications of pyrrolidine-based smart materials. mdpi.com
Synergistic Approaches Combining Experimental and Computational Methodologies
To accelerate the discovery and optimization of molecules derived from this compound, researchers are increasingly adopting synergistic approaches that combine experimental synthesis and testing with computational modeling. This integrated strategy allows for a more rational and efficient design process. nih.gov
For instance, in the development of antiviral agents, a hierarchical strategy was used where experimental data from drug-resistant viral mutants were used to inform and validate computational docking studies. nih.gov This feedback loop between in vitro results and in silico modeling helped to accurately predict the binding modes of potential drug candidates to their target, the RNA-dependent RNA polymerase, leading to the design of more potent inhibitors. nih.gov
Similarly, the study of palladium (II) and platinum (II) complexes involving this compound as a ligand has benefited from this dual approach. researchgate.netbohrium.com Experimental techniques such as fluorescence spectroscopy, circular dichroism, and viscosity measurements are used to characterize the binding of these complexes to biological macromolecules like DNA and human serum albumin (HSA). researchgate.net These results are then complemented by computational methods, including molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM), to provide a detailed, atomistic understanding of the interactions. researchgate.net This powerful combination of experiment and theory is crucial for elucidating mechanisms of action and for the rational design of new metallodrugs and catalysts. researchgate.nettudelft.nl
Q & A
Basic: What are the common synthetic routes for preparing 1-(2-Aminoethyl)pyrrolidine and its metal complexes?
This compound is synthesized via nucleophilic substitution or condensation reactions involving pyrrolidine derivatives. A key application is in preparing nickel(II) complexes, such as trans- and cis-[NiL₂(NCS)₂] (where L = this compound). These complexes are synthesized by reacting the ligand with nickel thiocyanate in a solvent like acetonitrile, followed by crystallization and structural validation via X-ray diffraction . Thermal stability studies (e.g., thermogravimetric analysis) are critical to assess decomposition pathways and isomer stability .
Basic: How is the purity and structural integrity of this compound verified in laboratory settings?
Purity is confirmed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). Structural integrity is validated via nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, and mass spectrometry (ESI-HRMS) for molecular weight confirmation. For metal complexes, elemental analysis ensures stoichiometric ratios, while infrared (IR) spectroscopy identifies coordination modes (e.g., NCS⁻ bonding in nickel complexes) .
Advanced: What experimental approaches are used to analyze the cis and trans isomerism in nickel(II) complexes of this compound?
Cis/trans isomerism in complexes like [NiL₂(NCS)₂] is distinguished using single-crystal X-ray diffraction (SC-XRD), which reveals spatial arrangements of ligands and bond angles. Diffraction data show that trans-isomers exhibit linear N–Ni–N geometries, while cis-isomers display bent configurations. Spectroscopic methods, such as UV-Vis, complement structural analysis: trans-isomers absorb at higher wavelengths due to ligand-field splitting differences. Thermal studies further differentiate isomers, as cis configurations often exhibit lower decomposition temperatures .
Advanced: How does this compound facilitate the formation of one-dimensional coordination polymers, and what techniques characterize their structural properties?
The ligand’s bifunctional design (amine and pyrrolidine groups) enables bridging between metal centers. For example, in the polymer [(μN,S-NCS)₂{Ni(ampy)}]n, the ligand coordinates nickel via the amine group, while thiocyanate (NCS⁻) bridges adjacent metals. SC-XRD reveals the polymer’s helical or linear topology. Powder X-ray diffraction (PXRD) and scanning electron microscopy (SEM) assess crystallinity and morphology. Magnetic susceptibility measurements elucidate exchange interactions between metal centers, critical for applications in molecular magnetism .
Advanced: How do solvent and counterion choices influence the structural diversity of this compound complexes?
Solvents like acetonitrile favor trans-isomer formation due to their low dielectric constants, while polar solvents (e.g., water) stabilize cis configurations. Counterions (e.g., ClO₄⁻ vs. NCS⁻) modulate solubility and lattice packing. For instance, perchlorate ions in NiL₂(CH₃CN)₂₂ create ionic structures with high thermal stability, while thiocyanate promotes covalent bridging. Solvent-free synthesis under reflux conditions can yield polymorphs, characterized via differential scanning calorimetry (DSC) .
Basic: What safety protocols are essential when handling this compound in synthetic workflows?
Due to its flammability and reactivity, work should occur in a fume hood with flame-resistant gloves and goggles. Storage under inert gas (N₂/Ar) prevents oxidation. Spill management requires neutralization with dilute acetic acid, followed by adsorption via inert materials (e.g., vermiculite). Waste disposal must comply with regulations for amine-containing hazardous waste .
Advanced: How does ligand flexibility in this compound impact metal-ligand binding kinetics?
The ligand’s ethylene linker allows conformational adaptability, enabling rapid metal coordination. Stopped-flow spectroscopy studies show biphasic binding kinetics: fast initial chelation (k₁ ≈ 10³ M⁻¹s⁻¹) followed by slower rearrangement (k₂ ≈ 10¹ M⁻¹s⁻¹). Density functional theory (DFT) simulations correlate flexibility with lower activation energies for Ni²⁺ binding compared to rigid analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
